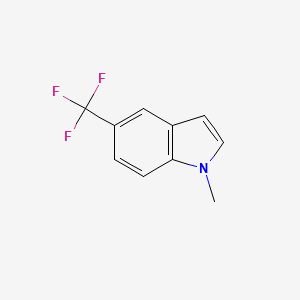

1-Methyl-5-(trifluoromethyl)-1H-indole

Description

Structure

2D Structure

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c1-14-5-4-7-6-8(10(11,12)13)2-3-9(7)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCZBIBSSAIRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Friedel-Crafts Acylation Yields at Different Temperatures

| Temperature (°C) | Product Yield (%) | Notes |

|---|---|---|

| Room Temperature (RT) | 21.8 | Baseline yield |

| 70 | 31.0 | Highest yield observed |

| 90 | 12.0 | Yield decreases at higher temp |

- Reaction time: Overnight stirring after initial temperature ramp.

- Solvent: Trifluoromethanesulfonic acid used as cyclization agent.

- Extraction and purification: Dichloromethane extraction followed by silica gel chromatography.

Copper-Catalyzed Trifluoromethylation Optimization

| Entry | Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | CuSO4 | DMA | 22 | Initial test |

| 6 | CuSO4 | MeCN | 54 | Improved yield with solvent |

| 7 | CuSO4·5H2O | MeCN | 65 | Best catalyst variant |

| 13 | CuSO4·5H2O | MeCN (1 mL) | 86 | Optimized conditions, high yield |

- Reaction temperature: 85°C.

- Oxidant: tert-butyl hydroperoxide.

- Reaction time: 1 hour.

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-5-(trifluoromethyl)-1H-indole has been studied extensively for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The trifluoromethyl group increases binding affinity to hydrophobic pockets in target proteins, enhancing therapeutic efficacy .

- Anti-inflammatory Properties : Some derivatives of indole compounds have shown inhibitory effects on interleukin-1 receptors (IL-1R), which are crucial in inflammatory responses. Compounds derived from this compound demonstrated significant inhibitory activity, making them potential candidates for anti-inflammatory drugs .

Biological Research

The compound is also utilized in studying biological systems:

- Enzyme Interaction Studies : Its structure allows for detailed studies on how it interacts with enzymes and other proteins, providing insights into metabolic pathways .

- Antimicrobial Activity : Some derivatives have been tested against pathogens, showing promising results in inhibiting growth, particularly against malaria parasites .

Industrial Applications

In addition to its medicinal properties, this compound is valuable in materials science:

- Building Blocks for Synthesis : It serves as a precursor for synthesizing more complex molecules used in pharmaceuticals and specialty chemicals .

- Advanced Materials Production : The unique properties of this compound make it suitable for developing advanced materials with specific functionalities .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism by which 1-Methyl-5-(trifluoromethyl)-1H-indole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Electron-Withdrawing Effects : The -CF₃ group in the target compound induces greater electron withdrawal than -F or -OCF₃, directing electrophilic substitution to specific positions (e.g., C3 or C7) .

Synthetic Yields : Methylation reactions (e.g., 5-fluoroindole to 7b) achieve high yields (98%), suggesting similar efficiency for the target compound .

Steric and Reactivity Differences : 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole exhibits reduced reactivity at C3 due to steric hindrance, whereas the target compound’s unsubstituted C3 position may favor functionalization .

Heterocyclic Analogues Beyond Indole

Table 2: Pyrazole and Triazole Derivatives

Key Observations :

- Pyrazoles vs. Indoles : Pyrazoles (two adjacent N atoms) exhibit different electronic properties compared to indoles, often leading to distinct biological activities. For example, the pyrazole derivative in is prioritized for its amine functionality, enabling further derivatization.

- Triazoles : The triazole ring in is used in "click chemistry," a contrast to indoles’ traditional roles in alkaloid synthesis.

Reactivity and Functionalization

- Arylation Reactions : In palladium-catalyzed reactions, 1-methyl-5-(trifluoromethyl)-1H-indazole (a structural analogue) undergoes C3-selective arylation, suggesting similar regioselectivity for the indole derivative .

- Alkynylation: Platinum-catalyzed domino reactions (e.g., synthesis of 1-methyl-5-((triisopropylsilyl)ethynyl)-1H-indole) demonstrate the feasibility of introducing alkynes to the indole core, a strategy applicable to the target compound .

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The presence of this group often correlates with increased potency in biological systems.

1. Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values reported for these activities were as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.3 |

| This compound | A549 | 18.7 |

These findings highlight the compound's potential as a lead structure for the development of new anticancer agents .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating inflammatory responses. This activity may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. The compound demonstrated a significant decrease in β-amyloid plaque formation, which is critical in Alzheimer's pathology .

The biological activity of this compound can be attributed to several mechanisms:

- PPAR Activation : The compound has been identified as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression involved in lipid metabolism and inflammation .

- Ion Channel Modulation : It has been noted to affect ion channels, particularly potassium channels, which are essential for maintaining cellular excitability and signaling .

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was tested against various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This study underscores its potential as an effective anticancer agent .

Case Study 2: Neuroprotection in Alzheimer's Models

A series of experiments conducted on transgenic mice models of Alzheimer’s disease showed that treatment with the compound led to improved memory performance on cognitive tests compared to control groups. Additionally, histological analysis revealed reduced levels of neuroinflammation and amyloid plaque deposition .

Q & A

Basic Research Questions

What are the common synthetic routes for 1-Methyl-5-(trifluoromethyl)-1H-indole?

Synthesis typically involves multi-step reactions, including functionalization of the indole core. For example:

- Nucleophilic substitution : Introducing trifluoromethyl groups via halogenated intermediates under catalytic conditions (e.g., CuI in PEG-400/DMF mixtures) .

- Purification : Column chromatography (70:30 ethyl acetate/hexane) is commonly used to isolate the compound, with yields averaging 22–42% depending on substituents .

- Key challenges : Managing steric hindrance from the trifluoromethyl group and optimizing reaction temperatures (e.g., 40–80°C) to improve efficiency .

How is this compound characterized post-synthesis?

Standard analytical methods include:

- NMR spectroscopy : H NMR (e.g., δ 7.10–7.30 ppm for indole protons), C NMR, and F NMR (δ -60 to -70 ppm for CF) confirm structural integrity .

- Mass spectrometry : FAB-HRMS or LCMS (e.g., m/z 215.08 [M+H]) verifies molecular weight .

- HPLC : Purity assessment (>95%) using UV detection at 210–254 nm .

Advanced Research Questions

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

X-ray diffraction studies (e.g., SHELX software) enable precise determination of molecular geometry, including bond angles and crystal packing. For example:

- Crystal structure analysis of 1-Methyl-5-trifluoromethoxy-1H-indole-2,3-dione revealed planar indole rings and intermolecular hydrogen bonding, critical for understanding reactivity .

- Methodological considerations : High-resolution data (d-spacing < 0.8 Å) and twinning corrections improve refinement accuracy .

What strategies optimize reaction yields in synthesizing trifluoromethyl-substituted indoles?

Experimental design should focus on:

- Catalyst screening : Iodine (10 mol%) in acetonitrile at 40°C achieves >95% yield in electrophilic substitutions (Table 1) .

- Solvent effects : Polar aprotic solvents (e.g., MeCN) enhance electrophilic reactivity compared to acetic acid .

- Temperature control : Elevated temperatures (40–80°C) accelerate reactions but may require trade-offs in selectivity .

How can researchers evaluate the biological activity of this compound?

- Cytotoxicity assays : Primary screens (e.g., MTT assays) using cancer cell lines (IC values) identify potential therapeutic leads .

- Structure-activity relationships (SAR) : Modifying the indole scaffold (e.g., adding nitro or methoxy groups) correlates with antituberculosis activity in derivatives .

- Enzyme inhibition studies : ATP-competitive assays (e.g., Flt3 kinase inhibition, IC = 33 nM) guide mechanistic insights .

Notes

- Contradictions : While trifluoromethyl groups generally enhance metabolic stability, steric effects may reduce binding affinity in biological assays, necessitating iterative SAR studies .

- Unresolved Issues : Limited data on pharmacokinetics (e.g., bioavailability) for this compound underscores the need for advanced in vivo models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.